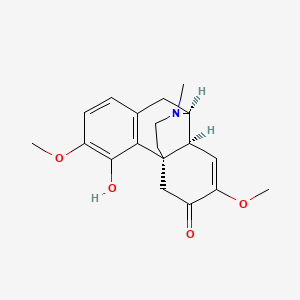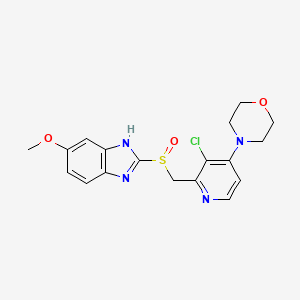
TA-7552
描述
TA 7552 is a hypocholesterolemic agent.
科学研究应用
胆固醇抑制剂
TA-7552 是一种已知的胆固醇抑制剂 . 它靶向胆固醇,并用于内分泌学和代谢疾病的治疗领域 .
高胆固醇血症的治疗
This compound 已被用于治疗高胆固醇血症 . 高胆固醇血症是指血液中胆固醇水平过高,会增加冠心病的风险。
口服生物利用度的增强
研究表明,通过与 D-甘露醇共研混合物的微粉化 ,可以提高 this compound 的生物利用度。 这个过程减小了药物的粒径,导致吸收增加和疗效提高 .
降胆固醇剂
This compound 是一种降胆固醇剂 . 当以 0.2% 的浓度掺入高胆固醇饮食中并服用 7 天时,它可使血清胆固醇降低 72%,肝脏胆固醇降低 90% .
对胆固醇代谢的影响
发现 this compound 对胆固醇代谢有显著影响 . 它可以降低体内胆固醇水平,从而有助于预防动脉粥样硬化等疾病 .
进一步临床试验的潜力
This compound 目前处于待定 II 期临床试验阶段 . 这表明该化合物在医学领域的使用方面有进一步研究和开发的潜力 .
作用机制
Target of Action
TA-7552, also known as 1-(3,4-Dimethoxyphenyl)-2,3-bis(methoxycarbonyl)-4-hydroxy-6,7,8-trimethoxynaphthalene, is primarily targeted towards cholesterol . Cholesterol is a crucial component of cell membranes and is essential for maintaining both membrane structural integrity and fluidity.
Mode of Action
This compound interacts with cholesterol and inhibits its production . The compound’s hypocholesterolemic effect is apparent at the lowest concentration (0.01%) of the drug in the diet, corresponding to a daily dose of 10 mg/kg body weight .
Biochemical Pathways
This compound affects the biochemical pathways involved in cholesterol metabolism . It suppresses the rise of hepatic cholesterol in a dose-dependent manner . At the maximal dose, its cholesterol-lowering rate is 90% .
Pharmacokinetics
The bioavailability of this compound is enhanced by co-grinding the compound with D-mannitol . This method reduces the particle size of the drug, leading to increased absorption and, consequently, improved bioavailability . Even co-ground powders with lower amounts of D-mannitol provided relatively high bioavailability in comparison with ground drug powder alone of a similar particle size .
Result of Action
The administration of this compound results in a significant reduction in serum and liver cholesterol levels . Specifically, it lowers serum total cholesterol by 72% while elevating serum HDL cholesterol by 88% .
Action Environment
The action of this compound is influenced by the concentration of the drug in the diet . Its hypocholesterolemic effect is apparent at the lowest concentration (0.01%) of the drug in the diet
生化分析
Biochemical Properties
TA-7552 interacts with key biomolecules involved in cholesterol metabolism. It acts as a cholesterol inhibitor, targeting the biochemical reactions that produce cholesterol in the body
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression related to cholesterol metabolism . It also affects cellular metabolism, particularly lipid metabolism, by reducing the production of cholesterol .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules involved in cholesterol synthesis. It inhibits the enzymes responsible for cholesterol production, leading to a decrease in cholesterol levels . Changes in gene expression related to cholesterol metabolism are also observed when cells are treated with this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and does not degrade significantly over time . Long-term effects on cellular function, particularly in relation to cholesterol metabolism, have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively reduces cholesterol levels without causing significant adverse effects . At higher doses, potential toxic effects may occur .
Metabolic Pathways
This compound is involved in the metabolic pathway of cholesterol synthesis. It interacts with enzymes involved in this pathway, leading to a reduction in cholesterol production
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that allows it to effectively inhibit cholesterol synthesis
Subcellular Localization
Preliminary studies suggest that this compound may be localized to specific compartments or organelles within the cell where cholesterol synthesis occurs .
属性
IUPAC Name |
dimethyl 4-(3,4-dimethoxyphenyl)-1-hydroxy-5,6,7-trimethoxynaphthalene-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O10/c1-29-14-9-8-12(10-15(14)30-2)17-18-13(11-16(31-3)22(32-4)23(18)33-5)21(26)20(25(28)35-7)19(17)24(27)34-6/h8-11,26H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCYXOLBEPGOHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=C(C3=CC(=C(C(=C32)OC)OC)OC)O)C(=O)OC)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146695 | |
| Record name | TA 7552 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104756-72-1 | |
| Record name | TA 7552 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104756721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TA 7552 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![dimethylphosphoryl (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoate](/img/structure/B1681794.png)







![2,5-Bis[[bis(2-chloroethyl)amino]methyl]hydroquinone](/img/structure/B1681808.png)
